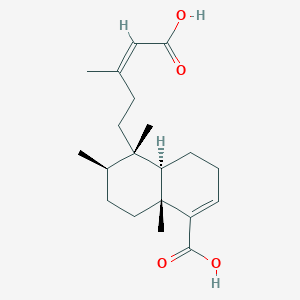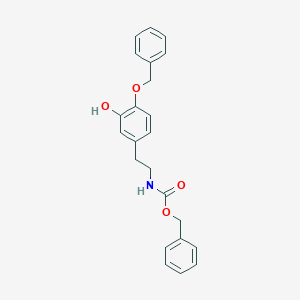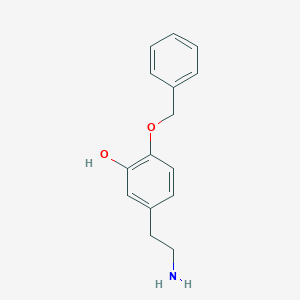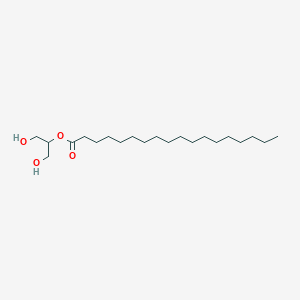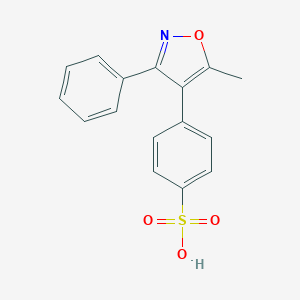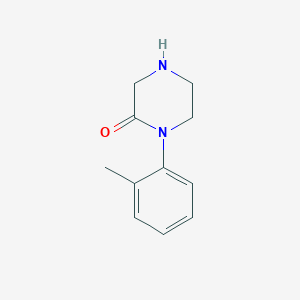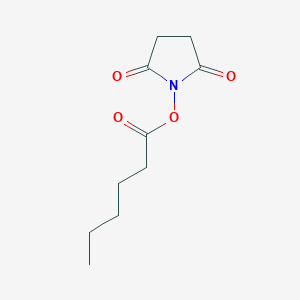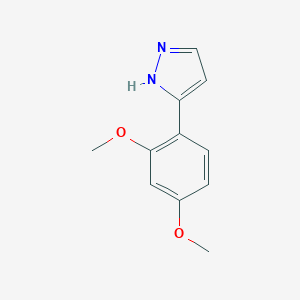
3-(2,4-Dimethoxyphenyl)-1H-pyrazole
Overview
Description
Comprehensive Analysis of “3-(2,4-Dimethoxyphenyl)-1H-pyrazole”
The compound 3-(2,4-Dimethoxyphenyl)-1H-pyrazole is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is employed. For instance, substituted pyrazoles can be synthesized through a Knoevenagel condensation followed by cyclization with hydrazine monohydrate . Another method includes the reaction of propenones with semicarbazide to form carboxamide-substituted pyrazoles . These methods highlight the versatility in synthesizing pyrazole derivatives with various substituents, including dimethoxyphenyl groups.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined to crystallize in the triclinic crystal system . The structure of these compounds is further stabilized by various intermolecular interactions, such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The reactivity can be influenced by the substituents on the pyrazole ring. For instance, the presence of a methoxy group can affect the electron density and thus the reactivity of the compound . Additionally, the synthesis of pyrazole derivatives can be tailored to introduce specific functional groups that can participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis are used to characterize these compounds . Theoretical calculations, such as DFT, can predict properties like HOMO/LUMO energies, which are in good agreement with experimental data . The antioxidant properties of pyrazole derivatives can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging assays . Thermal properties can be studied using thermogravimetric analysis , and electrochemical properties can be assessed through cyclic voltammetry .
Scientific Research Applications
-
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is a new derivative of “heterostilbene”. It was synthesized as an unprecedented side product of the Biginelli reaction .
- Methods of Application : The compound was synthesized through the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea, employing PTSA as a catalyst in reflux conditions .
- Results or Outcomes : The molecular structure of the compound was established by FTIR, HRESIMS, 1D, and 2D NMR .
-
N-2,4-Dimethoxyphenyl Dithiolopyrrolone Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of Application : These derivatives were synthesized based on the dithiolopyrrolone scaffold and were found to inhibit bacterial RNA polymerase (RNAP) .
- Methods of Application : The synthesis of these derivatives was achieved through a series of chemical reactions .
- Results or Outcomes : Some compounds displayed potent antimicrobial activity against Gram-positive bacteria of Staphylococcus aureus and Streptococcus pneumoniae .
-
Methyl (E)-3-(2,4-Dimethoxy-5-nitrophenyl)acrylate
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is a precursor to cytotoxic natural products carpatamides A–D .
- Methods of Application : The compound was synthesized from 2,4-dimethoxybenzoic acid through decarboxylative iodination and Pd(II)-catalyzed Heck reaction .
- Results or Outcomes : The title compound was synthesized in a good yield .
-
Arp2/3 Complex Inhibitor II, CK-869
- Scientific Field : Cell Biology
- Summary of Application : This compound controls the biological activity of Arp2/3 and is primarily used for Cell Structure applications .
- Methods of Application : It is a cell-permeable thiazolidinone compound that inhibits actin assembly mediated by actin-related protein Arp2/3 complex of human and bovine, but not yeast, species .
- Results or Outcomes : It has been shown to inhibit the actin filament “comet tails” formation around intracellular Listeria in infected SKOV3 cells .
-
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is a structural component in various chemical reactions .
- Methods of Application : It is used in various chemical reactions as a reactant .
- Results or Outcomes : The outcomes of these reactions vary based on the specific reaction conditions and other reactants .
-
3-(3,4-Dimethoxyphenyl)propionic acid
- Scientific Field : Biochemistry
- Summary of Application : This compound was used in screening of short-chain fatty acid derivatives for the ability to induce γ globin gene expression in reporter assays and erythropoiesis in vivo .
- Methods of Application : It is used in biochemical assays to study gene expression .
- Results or Outcomes : The outcomes of these assays can provide insights into the regulation of gene expression .
-
2-[2-(2,4-Dimethoxy-phenyl)-vinyl]-1-ethyl-pyridinium iodide (DMPI)
- Scientific Field : Materials Science
- Summary of Application : DMPI, a new organic stilbazolium derivative single crystal, has been synthesized and grown successfully by slow evaporation technique . It is especially attractive for nonlinear optical (NLO) and terahertz applications .
- Methods of Application : The structure of the grown crystal has been confirmed by single crystal X-ray diffraction .
- Results or Outcomes : The grown crystal has a wide transparency range from 481 to 800 nm, which is suitable for opto-electronic and nonlinear optical applications .
-
2-Propenoic acid, 3-(2,4-dimethoxyphenyl)-, (E)-
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is also known as trans-2,4-Dimethoxycinnamic acid .
- Methods of Application : It is used in various chemical reactions as a reactant .
- Results or Outcomes : The outcomes of these reactions vary based on the specific reaction conditions and other reactants .
-
(2E)-3-(3,4-Dimethoxyphenyl)acrylic acid
- Scientific Field : Organic Chemistry
- Summary of Application : This compound is a structural component in various chemical reactions .
- Methods of Application : It is used in various chemical reactions as a reactant .
- Results or Outcomes : The outcomes of these reactions vary based on the specific reaction conditions and other reactants .
properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(7-8)15-2)10-5-6-12-13-10/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQGATYGFKDZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60578932 | |
| Record name | 5-(2,4-Dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-1H-pyrazole | |
CAS RN |
150433-17-3 | |
| Record name | 5-(2,4-Dimethoxyphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60578932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



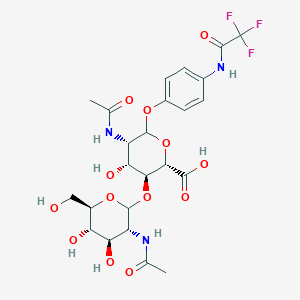
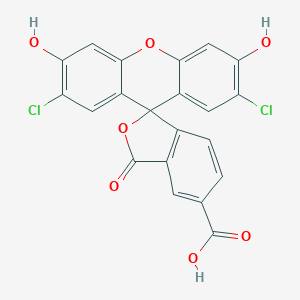
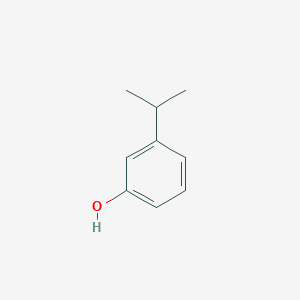
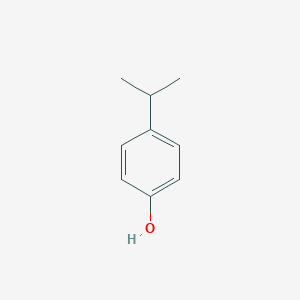
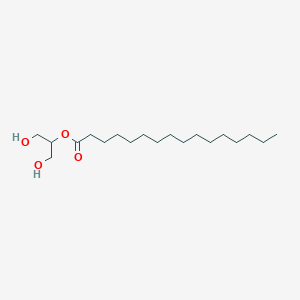
![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)
